molecular formula C10H17N3O3 B2924722 1-(4-Methoxypiperidine-1-carbonyl)imidazolidin-2-one CAS No. 2097931-39-8

1-(4-Methoxypiperidine-1-carbonyl)imidazolidin-2-one

Cat. No. B2924722
CAS RN: 2097931-39-8
M. Wt: 227.264
InChI Key: SWXJSMYAZJJIPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4-Methoxypiperidine-1-carbonyl)imidazolidin-2-one” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a methoxypiperidine group .


Synthesis Analysis

The synthesis of imidazolidin-2-ones has been a subject of continuous efforts to develop sustainable and efficient protocols. The most common approaches include: (1) the direct incorporation of the carbonyl group into 1,2-diamines, (2) the diamination of olefins, (3) the intramolecular hydroamination of linear urea derivatives, and (4) aziridine ring expansion . Another method involves the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles .

Scientific Research Applications

Drug Discovery and Pharmaceutical Applications

Imidazolidinone derivatives are known for their broad range of biological activities. They are used in the development of new drugs due to their potential antibacterial, antiviral, anti-inflammatory, and antitumor properties . For example, compounds similar to “1-(4-Methoxypiperidine-1-carbonyl)imidazolidin-2-one” have been evaluated for their antitumor potential against cancer cell lines such as C6 (rat glioma) and HepG2 (human liver cancer cells) .

Agriculture and Agrochemical Research

In agriculture, imidazolidinone derivatives are explored for their use as herbicides and pesticides. Their chemical structure allows them to interfere with the growth of weeds and pests, potentially providing a more targeted approach to crop protection .

Chemical Synthesis

Imidazolidinones serve as key intermediates in organic synthesis. They are used in the preparation of various heterocyclic compounds, which are essential in the synthesis of natural products, medicines, and agrochemicals . The versatility of these compounds makes them valuable in creating complex molecules with high precision.

Biochemistry and Enzyme Inhibition

In biochemistry, imidazolidinone derivatives are studied for their role as enzyme inhibitors. They can mimic the transition state of enzyme-catalyzed reactions, thus providing insights into enzyme mechanisms and aiding in the design of new inhibitors for therapeutic use .

Material Science

The structural motif of imidazolidinones is utilized in material science for the development of novel materials. Their unique properties can contribute to the creation of advanced polymers and coatings with specific characteristics such as increased durability or specialized conductivity .

Natural Products Synthesis

Imidazolidinones are found in natural products and are used in the total synthesis of complex organic molecules. They can be part of the core structure or serve as intermediates in the synthesis pathways of natural compounds .

properties

IUPAC Name

1-(4-methoxypiperidine-1-carbonyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3/c1-16-8-2-5-12(6-3-8)10(15)13-7-4-11-9(13)14/h8H,2-7H2,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXJSMYAZJJIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)N2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxypiperidine-1-carbonyl)imidazolidin-2-one

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